

# A Comparative Guide to Avridine and MF59-Like Emulsions as Vaccine Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the immunogenicity and mechanisms of action of two distinct vaccine adjuvants: **Avridine**, a synthetic lipoidal amine, and MF59, a well-characterized oil-in-water emulsion. While direct comparative studies are limited, this document compiles available experimental data to offer an objective overview for researchers in vaccine development.

# **Overview and Composition**

**Avridine** is a synthetic lipoidal amine, chemically known as N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)-1,3-propanediamine. It has been investigated for its potential as both a systemic and mucosal adjuvant.

MF59 is a licensed oil-in-water emulsion adjuvant. Its composition consists of squalene (a natural oil found in humans), stabilized by the surfactants polysorbate 80 (Tween 80) and sorbitan trioleate (Span 85) in a citrate buffer.[1][2]



| Adjuvant | Туре                     | Composition                                                                             |
|----------|--------------------------|-----------------------------------------------------------------------------------------|
| Avridine | Synthetic Lipoidal Amine | N,N-dioctadecyl-N',N'-bis(2-<br>hydroxyethyl)-1,3-<br>propanediamine                    |
| MF59     | Oil-in-Water Emulsion    | Squalene, Polysorbate 80<br>(Tween 80), Sorbitan Trioleate<br>(Span 85), Citrate Buffer |

# **Mechanism of Action**

**Avridine**: The precise mechanism of action for **Avridine** is not as extensively characterized as that of MF59. Studies suggest it functions as an immunomodulator and can induce interferon.

[3] When delivered in liposomes, it has shown potent mucosal adjuvant activity by enhancing the priming of memory B cells for a secondary immune response.[4]

MF59: The mechanism of action for MF59 is better understood and is characterized by the creation of a local, transient immunostimulatory environment at the injection site.[5] This process involves:

- Innate Immune Activation: MF59 induces the release of ATP from muscle cells, which acts as a danger signal.[6]
- Chemokine and Cytokine Induction: It triggers the local production of chemokines (such as CCL2, CCL3, CXCL8) and cytokines (including IL-5 and IL-6), leading to the recruitment of immune cells.[5]
- Immune Cell Recruitment: A variety of immune cells, including neutrophils, monocytes, macrophages, and dendritic cells (DCs), are attracted to the injection site.[7] These cells take up the antigen and the adjuvant and transport them to the draining lymph nodes.[7]
- Enhanced Antigen Presentation: MF59 promotes the differentiation of monocytes into DCs and enhances the expression of MHC class II molecules on antigen-presenting cells (APCs), leading to more efficient T-cell activation.[7]



 MyD88-Dependent Signaling: The adjuvant effect of MF59 has been shown to be dependent on the MyD88 adaptor protein, suggesting a signaling pathway that is independent of Toll-like receptors (TLRs).[8]

### **Signaling Pathway for MF59**



Click to download full resolution via product page

Caption: Signaling pathway of the MF59 adjuvant.

# **Immunogenicity: A Comparative Analysis**

Direct, head-to-head comparative studies of the immunogenicity of **Avridine** and MF59 are not readily available in published literature. Therefore, this section presents data from separate studies to provide an indirect comparison.

### **Humoral Immune Response (Antibody Production)**

#### Avridine:

A study in chickens using a Newcastle disease virus antigen demonstrated that **Avridine** significantly enhanced antibody titers (hemagglutination inhibition) compared to commercial water-in-oil vaccines.[9]



| Vaccine Formulation                           | Primary Vaccination (HI<br>Titer) | Booster Vaccination (HI<br>Titer) |
|-----------------------------------------------|-----------------------------------|-----------------------------------|
| Avridine-adjuvanted                           | Lower than oil emulsion           | Higher than oil emulsion          |
| Experimental Oil Emulsion                     | Higher than Avridine              | Lower than Avridine               |
| Commercial Water-in-Oil                       | Lower than Avridine               | Lower than Avridine               |
| (HI Titer: Hemagglutination Inhibition Titer) |                                   |                                   |

#### MF59-like Emulsions:

Numerous studies have demonstrated the potent ability of MF59 to enhance humoral immunity. A meta-analysis of 17 trials showed that MF59-adjuvanted influenza vaccines significantly increased seroconversion and seroprotection rates compared to non-adjuvanted vaccines in both healthy adults and the elderly.[10]

In a direct comparison with alum for an oxycodone-KLH conjugate vaccine in mice, alum was found to be more effective than MF59 at promoting the production of oxycodone-specific serum IgG antibodies.[1]

| Adjuvant | Antigen                        | Outcome                   | Result                                      |
|----------|--------------------------------|---------------------------|---------------------------------------------|
| MF59     | Influenza (various<br>strains) | Seroconversion Rate       | Significantly higher vs. non-adjuvanted[10] |
| MF59     | Influenza (various<br>strains) | Seroprotection Rate       | Significantly higher vs. non-adjuvanted[10] |
| MF59     | Oxycodone-KLH                  | Oxycodone-specific IgG    | Lower than Alum[1]                          |
| Alum     | Oxycodone-KLH                  | Oxycodone-specific<br>IgG | Higher than MF59[1]                         |

# **Cellular Immune Response (T-Cell Activation)**



#### Avridine:

Quantitative data on the T-cell response induced by **Avridine** is limited in the available literature.

#### MF59-like Emulsions:

MF59 has been shown to induce a mixed Th1/Th2 response.[6] In a study with a peptide-protein conjugate vaccine in mice, MF59 was compared to alum. While total antigen-specific CD4+ T-cell numbers were similar, alum was more effective at promoting the early differentiation of T follicular helper (Tfh) and germinal center Tfh (GC-Tfh) cells compared to MF59.[1] However, a study in aged mice showed that an MF59-like adjuvant produced significantly higher cross-reactive T-cell responses against SARS-CoV-2 and its variants compared to an alum adjuvant.[8]

| Adjuvant  | Antigen                      | T-Cell<br>Population       | Time Point  | Result                                                |
|-----------|------------------------------|----------------------------|-------------|-------------------------------------------------------|
| MF59      | Peptide-Protein<br>Conjugate | Total CD4+ T-<br>cells     | Various     | Similar to Alum[1]                                    |
| MF59      | Peptide-Protein<br>Conjugate | Tfh cells                  | Day 20      | Lower than<br>Alum[1]                                 |
| MF59      | Peptide-Protein<br>Conjugate | GC-Tfh cells               | Days 7 & 14 | Lower than<br>Alum[1]                                 |
| MF59-like | Inactivated<br>SARS-CoV-2    | Cross-reactive T-cells     | -           | 1.9-2.0 times<br>higher vs. Alum<br>(in aged mice)[8] |
| Alum      | Peptide-Protein<br>Conjugate | Tfh cells                  | Day 20      | Higher than<br>MF59[1]                                |
| Alum      | Peptide-Protein<br>Conjugate | GC-Tfh cells               | Days 7 & 14 | Higher than<br>MF59[1]                                |
| Alum      | Inactivated<br>SARS-CoV-2    | Cross-reactive T-<br>cells | -           | Lower than<br>MF59-like (in<br>aged mice)[8]          |



### **Cytokine Profile**

#### Avridine:

Specific data on the cytokine profile induced by **Avridine** is not well-documented in the reviewed literature.

MF59-like Emulsions:

MF59 is known to induce a rapid and transient release of various cytokines and chemokines at the injection site. In mice, MF59-adjuvanted vaccines led to significantly increased levels of IL-5 and IL-6.[5] Studies comparing MF59-like adjuvants to alum with an inactivated SARS-CoV-2 vaccine in aged mice showed that both induced a Th1-biased immune response with increased interferon-gamma (IFN-γ) and IL-2 secreting cells, and very low levels of IL-4 and IL-5.[8]

# **Experimental Protocols**

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies from key studies.

General Experimental Workflow for Adjuvant Comparison:





Click to download full resolution via product page

Caption: A general experimental workflow for comparing vaccine adjuvants.

Avridine with Cholera Toxin (Mucosal Adjuvant Study):[4]

- Antigen and Adjuvant: Cholera toxin or procholeragenoid with Avridine incorporated into liposomes.
- · Animal Model: Inbred Lew rats.
- Immunization: Intraintestinal immunization.
- Outcome Measures: Secondary mucosal anti-cholera toxin responses were assessed to evaluate the priming of immunological memory.

MF59 vs. Alum with Oxycodone-KLH Conjugate Vaccine:[1]



- Antigen and Adjuvants: Oxycodone-KLH conjugate with either alum or MF59.
- Animal Model: Adult BALB/c and C57Bl/6 mice.
- Immunization: Subcutaneous injections.
- Outcome Measures:
  - Humoral Response: Oxycodone-specific serum IgG antibody titers measured by ELISA.
  - Cellular Response: Antigen-specific B cells, CD4+ Tfh cells, and GC-Tfh cells in draining lymph nodes and spleen analyzed by flow cytometry.

### Conclusion

This guide highlights the current understanding of **Avridine** and MF59-like emulsions as vaccine adjuvants. MF59 is a well-characterized, licensed adjuvant with a clearly defined mechanism of action involving the creation of a local immunostimulatory environment, leading to robust humoral and cellular immune responses. In contrast, while **Avridine** has demonstrated adjuvant effects, particularly as a mucosal adjuvant, its mechanism of action and the full scope of its immunogenicity are less well-defined.

A significant gap in the literature is the absence of direct comparative studies between **Avridine** and MF59-like emulsions. Such studies would be invaluable for a definitive assessment of their relative potencies and immunological profiles. Based on the available data, MF59 appears to be a more comprehensively studied and characterized adjuvant. However, the unique properties of **Avridine**, particularly its potential as a mucosal adjuvant, warrant further investigation. Researchers are encouraged to consider the specific requirements of their vaccine platform when selecting an adjuvant and to conduct head-to-head comparisons to determine the optimal choice for their application.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Alum adjuvant is more effective than MF59 at prompting early germinal center formation in response to peptide-protein conjugates and enhancing efficacy of a vaccine against opioid use disorders PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunogenicity of Different Types of Adjuvants and Nano-Adjuvants in Veterinary Vaccines: A Comprehensive Review PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of formulation and particle size on stability and immunogenicity of oil-in-water emulsion adjuvants PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced mucosal priming by cholera toxin and procholeragenoid with a lipoidal amine adjuvant (avridine) delivered in liposomes PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mixed Adjuvant Formulations Reveal a New Combination That Elicit Antibody Response Comparable to Freund's Adjuvants PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Immunogenicity of Alum and MF59-Like Adjuvant Inactivated SARS-CoV-2 Vaccines Against SARS-CoV-2 Variants in Elderly Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of action of adjuvants PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vaccine adjuvants: current status, research and development, licensing, and future opportunities Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [A Comparative Guide to Avridine and MF59-Like Emulsions as Vaccine Adjuvants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665853#avridine-s-immunogenicity-compared-to-mf59-like-emulsions]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com